molecular formula C12H9N3O B5822920 N-phenyl-2,1,3-benzoxadiazol-4-amine

N-phenyl-2,1,3-benzoxadiazol-4-amine

Cat. No.: B5822920
M. Wt: 211.22 g/mol
InChI Key: GBQOJFDUJFIVKS-UHFFFAOYSA-N
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Description

N-phenyl-2,1,3-benzoxadiazol-4-amine is a heterocyclic compound featuring a benzoxadiazole core substituted with a phenylamine group at the 4-position. The benzoxadiazole scaffold (also known as benzofurazan) is notable for its electron-deficient aromatic system, which facilitates diverse chemical modifications and interactions with biological targets.

The compound’s unsubstituted phenyl group distinguishes it from nitro- or alkyl-modified derivatives, which are more commonly studied for biological applications. Its molecular formula is C₁₂H₉N₃O (MW: 211.22 g/mol), and its planar structure may allow π-π stacking interactions in supramolecular or protein-binding contexts.

Properties

IUPAC Name

N-phenyl-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-2-5-9(6-3-1)13-10-7-4-8-11-12(10)15-16-14-11/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQOJFDUJFIVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Activities References
This compound C₁₂H₉N₃O 211.22 g/mol None Base structure; limited activity data
7-Nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-4-amine (S764609/10074-G5) C₁₈H₁₂N₄O₃ 340.31 g/mol 7-nitro, N-(biphenyl-2-yl) MXD3/MYC inhibitor; anticancer (preclinical)
N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine C₁₃H₁₀N₄O₄ 298.24 g/mol 7-nitro, 2-methoxyphenyl Spectral characterization
N-Hexadecyl-7-nitro-2,1,3-benzoxadiazol-4-amine (NBD-C16) C₂₂H₃₄N₄O₃ 402.53 g/mol 7-nitro, N-hexadecyl Fluorescent membrane probe
N-(3-Fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine C₁₂H₇FN₄O₃ 290.21 g/mol 4-nitro, 3-fluorophenyl Structural diversity study

Anticancer Agents

  • S764609/10074-G5: This nitro-substituted derivative inhibits the MXD3 and MYC oncogenic pathways. It demonstrated robust binding to MXD3 in silico and suppressed tumor growth in vitro.
  • This compound: No direct anticancer data are reported, but its structural simplicity makes it a candidate for further derivatization.

Fluorescent Probes

  • NBD-C16 : The long alkyl chain enhances lipophilicity, enabling integration into lipid bilayers for membrane dynamics studies .
  • N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine : A bromoalkyl variant used in bioconjugation and targeted drug delivery .

Enzymatic and Chirality Studies

  • N-(4-Methoxyphenylmethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine : Exhibits enantioselectivity in reductions mediated by fungal enzymes, highlighting its utility in asymmetric synthesis .

Physicochemical Properties

  • Nitro Substituents : Introduce strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in proteins (e.g., MXD3’s cavity) .
  • Alkyl Chains : Increase logP values, improving membrane permeability but reducing aqueous solubility (e.g., NBD-C16 vs. S764609) .
  • Methoxy/Fluoro Groups : Modulate electronic properties and metabolic stability. For instance, the 2-methoxyphenyl group in may reduce oxidative metabolism.

Challenges and Limitations

  • Bioavailability : S764609/10074-G5 and related nitro derivatives face poor pharmacokinetic profiles due to high molecular weight and hydrophobicity .
  • Synthetic Complexity : N-aryl substitutions (e.g., biphenyl in S764609) require multi-step syntheses, complicating scale-up .

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